1-(3,5-Dichlorophenyl)-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole
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Overview
Description
1-(3,5-Dichlorophenyl)-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrazole ring substituted with dichlorophenyl and difluoromethoxyphenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(3,5-Dichlorophenyl)-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3,5-dichlorophenylhydrazine with 3-(difluoromethoxy)benzaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts .
Chemical Reactions Analysis
1-(3,5-Dichlorophenyl)-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,5-Dichlorophenyl)-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular pathways. For example, it may inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell cycle regulation . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3,5-Dichlorophenyl)-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole can be compared with other similar compounds, such as:
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone: This compound shares the dichlorophenyl group but differs in the presence of a trifluoroethanone moiety.
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: Another related compound with a dichlorophenyl group and a tetrafluoroethoxy substituent. The uniqueness of this compound lies in its specific substitution pattern and the presence of both dichlorophenyl and difluoromethoxyphenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1006352-77-7 |
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Molecular Formula |
C23H14Cl2F4N2O2 |
Molecular Weight |
497.3 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-3,5-bis[3-(difluoromethoxy)phenyl]pyrazole |
InChI |
InChI=1S/C23H14Cl2F4N2O2/c24-15-9-16(25)11-17(10-15)31-21(14-4-2-6-19(8-14)33-23(28)29)12-20(30-31)13-3-1-5-18(7-13)32-22(26)27/h1-12,22-23H |
InChI Key |
AGQMBEGYZXXTBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C2=CC(=NN2C3=CC(=CC(=C3)Cl)Cl)C4=CC(=CC=C4)OC(F)F |
Origin of Product |
United States |
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